2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 31797-23-6
VCID: VC8264212
InChI: InChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7 g/mol

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

CAS No.: 31797-23-6

Cat. No.: VC8264212

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.7 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one - 31797-23-6

Specification

CAS No. 31797-23-6
Molecular Formula C14H10ClN3O
Molecular Weight 271.7 g/mol
IUPAC Name 2-amino-6-chloro-3-phenylquinazolin-4-one
Standard InChI InChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)
Standard InChI Key LZGUYHSIOGKQQH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one has the molecular formula C₁₄H₁₀ClN₃O and a molecular weight of 271.70 g/mol . Its IUPAC name reflects the substitution pattern: the quinazolinone core is substituted with an amino group at position 2, a chlorine atom at position 6, and a phenyl ring at position 3 (Figure 1). The planar bicyclic system facilitates π-π stacking interactions, while the chlorine atom enhances lipophilicity, influencing its pharmacokinetic properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClN₃O
Molecular Weight271.70 g/mol
CAS Number31797-23-6
Synonyms2-Amino-6-chloro-3-phenyl-3,4-dihydroquinazolin-4-one

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The synthesis of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one typically involves cyclocondensation reactions. A plausible route begins with 6-chloroanthranilic acid (1), which undergoes N-acylation with phenyl isocyanate to form an intermediate benzoxazinone (2). Subsequent treatment with hydrazine hydrate induces ring expansion, yielding the target compound (3) (Scheme 1) . This method mirrors the synthesis of analogous quinazolinones, where microwave irradiation has been shown to improve yields (87% vs. 79% under reflux) .

Scheme 1: Proposed Synthesis Pathway

  • N-Acylation:
    6-Chloroanthranilic acid+Phenyl isocyanatepyridine2-(Phenylcarbamoyl)-6-chlorobenzoic acid\text{6-Chloroanthranilic acid} + \text{Phenyl isocyanate} \xrightarrow{\text{pyridine}} \text{2-(Phenylcarbamoyl)-6-chlorobenzoic acid}

  • Cyclization:
    Intermediate treated with hydrazine hydrate under reflux or microwave conditions to form the quinazolinone core .

Microwave-Assisted Optimization

Microwave irradiation (800 W, 5 minutes) significantly reduces reaction times compared to conventional heating (10 hours) . This method enhances reaction efficiency by promoting rapid dielectric heating, which minimizes side reactions and improves crystallinity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one displays characteristic absorptions:

  • 1672 cm⁻¹: Stretching vibrations of the C=O (amide) and C=N groups .

  • 772 cm⁻¹: C-Cl bond vibration .

  • 3461 cm⁻¹: N-H stretching of the amino group .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆):

    • δ 8.20 (1H, dd, J=8 Hz, Ar-H): Aromatic proton adjacent to the chlorine atom.

    • δ 5.51 (2H, s, NH₂): Amino group protons .

  • ¹³C-NMR:

    • δ 161.5 ppm: Carbonyl carbon (C=O).

    • δ 135.4 ppm: Chlorine-substituted aromatic carbon .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the target compound is limited, analogous chlorinated quinazolinones exhibit:

  • Melting Point: >300°C (observed in 2-amino-6-chloro-3-formylchromone) .

  • Solubility: Low aqueous solubility due to the hydrophobic phenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Table 2: Comparative Physicochemical Data

CompoundMelting Point (°C)SolubilitySource
2-Amino-6-chloro-3-formylchromone>300DMSO, DMF
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one154–155Ethanol, Pyridine

Biological Activities and Applications

Antimicrobial and Anticancer Properties

Chlorinated quinazolinones exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The phenyl group further augments membrane penetration, potentiating efficacy . Preliminary studies suggest apoptotic effects in cancer cell lines, though specific data for this compound remains unpublished .

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